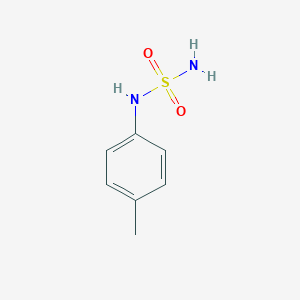
(4-Methylphenyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)sulfamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Sulfonamides, including (4-Methylphenyl)sulfamide, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities.
- Antibacterial Activity : A study synthesized a series of sulfonamide derivatives and evaluated their effectiveness against various bacterial strains. Among these, this compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus spp. The introduction of different substituents on the phenyl ring was found to influence the antibacterial potency significantly. For instance, the introduction of a 4-methoxy group resulted in a two-fold increase in activity against certain strains compared to the parent compound .
- Antifungal Activity : The compound also exhibited antifungal properties, with effective inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were reported at 4 µg/mL for Candida albicans, indicating strong antifungal potential .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays have shown that certain derivatives can suppress cellular proliferation in cancer cell lines.
- Cell Viability Assays : Compounds derived from this compound were tested against HepG2 (liver cancer) and PC3 (prostate cancer) cell lines. Notably, some derivatives exhibited IC50 values below 10 µg/mL, indicating significant anticancer activity while showing minimal toxicity to normal cells .
- Mechanistic Insights : The mechanism of action is believed to involve the inhibition of specific cellular pathways associated with cancer proliferation. Molecular docking studies have suggested that these compounds may interact with key proteins involved in tumor growth, enhancing their therapeutic potential .
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit carbonic anhydrases, enzymes that play critical roles in various physiological processes.
- Carbonic Anhydrase Inhibition : Several studies have reported that derivatives of this compound can inhibit carbonic anhydrases effectively. This property is particularly relevant in the development of treatments for conditions such as glaucoma and obesity . The structure-activity relationship (SAR) studies indicate that modifications on the sulfonamide group can enhance inhibitory effects on these enzymes.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 9a | Staphylococcus aureus | 8 | Antibacterial |
| 9b | Micrococcus spp. | 16 | Antibacterial |
| 9f | Candida albicans | 4 | Antifungal |
| 9h | Aspergillus niger | 8 | Antifungal |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Toxicity Level |
|---|---|---|---|
| 9b | HepG2 | 8.53 | Non-toxic (>50) |
| 9f | PC3 | 7.27 | Non-toxic (>50) |
Propriétés
IUPAC Name |
1-methyl-4-(sulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWUBUCXNBNXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













